1-(3-Bromobenzoyl)piperidine
Overview
Description
1-(3-Bromobenzoyl)piperidine is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its structural features and reactivity. It serves as a key intermediate in the synthesis of spiro compounds, piperidine derivatives, and in the exploration of their biological activities. The compound's synthesis, structure, and properties are critical for understanding its potential applications and reactivity patterns.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions, including lithiation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural motif with 1-(3-Bromobenzoyl)piperidine, was achieved through lithiation of 2-bromobenzhydryl methyl ether followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromobenzoyl)piperidine, such as spiro derivatives and piperidine-based compounds, have been characterized by various spectroscopic techniques including IR, NMR, and LC-MS, as well as X-ray crystallography. These studies provide insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
1-(3-Bromobenzoyl)piperidine and its derivatives participate in various chemical reactions, including nucleophilic substitution reactions which are fundamental for the introduction of functional groups and further derivatization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give derivatives with significant changes in their chemical properties (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for the compound’s application in synthesis and formulation in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromobenzoyl)piperidine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors determining their use in chemical synthesis and potential biological activity. The presence of the bromobenzoyl group enhances the molecule's electrophilic character, making it a valuable intermediate in organic synthesis.
- Synthesis of spiro compounds and piperidine derivatives (Bauer et al., 1976).
- Nucleophilic substitution reactions (Mataka et al., 1992).
Scientific Research Applications
Specific Scientific Field
Pharmacology of Anti-Cancer Drugs
Summary of the Application
Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Results or Outcomes
Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . Piperidine, along with maintaining high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .
Future Directions
Piperidine derivatives, including 1-(3-Bromobenzoyl)piperidine, continue to be a subject of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing new synthesis methods, studying their pharmacological applications, and exploring their potential as therapeutic agents .
properties
IUPAC Name |
(3-bromophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIJRCKRUAHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354936 | |
Record name | 1-(3-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzoyl)piperidine | |
CAS RN |
59507-53-8 | |
Record name | 1-(3-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.